molecular formula C13H20ClN3O2 B2505655 6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide CAS No. 1436243-79-6

6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide

Cat. No.: B2505655
CAS No.: 1436243-79-6
M. Wt: 285.77
InChI Key: COTPQONQXFWCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C13H20ClN3O2 and its molecular weight is 285.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agents

Research has shown that derivatives of this compound, particularly those involving substitutions on the acridine and pyridine cores, exhibit significant antitumor activity. For example, the study by Rewcastle et al. (1986) on acridine derivatives revealed that substituents at different positions on the acridine ring can significantly influence both the physicochemical properties and antitumor activities of these compounds, with specific derivatives showing high levels of in vitro and in vivo antileukemic activity Rewcastle, G., Atwell, G., Chambers, D., Baguley, B., Denny, W. (1986). Journal of Medicinal Chemistry.

Synthesis and Reactivity

The versatility of this compound extends to its reactivity with other nucleophiles, forming a variety of heterocyclic compounds. Gadzhili et al. (2015) demonstrated the reactions of certain pyridine derivatives with O- and N-nucleophiles, leading to the synthesis of novel compounds with potential pharmaceutical applications Gadzhili, R. A., Dikusar, E., Aliev, A. G., Mamedova, G. M., Potkin, V., Alieva, S. K. (2015). Russian Journal of Organic Chemistry.

Novel Antitumor Olivacine Derivatives

Further exploration into the compound's derivatives revealed a promising series of antitumor olivacine derivatives. Jasztold-Howorko et al. (1994) synthesized and evaluated a series of these derivatives, finding several with high cytotoxicity for cultured cells and good antitumor activity in vivo, making them candidates for further evaluation on murine solid tumors Jasztold-Howorko, R., Landras, C., Pierré, A., Atassi, G., Guilbaud, N., Kraus-Berthier, L., Léonce, S., Rolland, Y., Prost, J., Bisagni, E. (1994). Journal of Medicinal Chemistry.

Antioxidant Properties

The compound's derivatives have also been studied for their antioxidant properties. Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating their potential as effective phenolic chain-breaking antioxidants Wijtmans, M., Pratt, D., Brinkhorst, J., Serwa, R., Valgimigli, L., Pedulli, G., Porter, N. (2004). The Journal of Organic Chemistry.

Amplifiers of Phleomycin

Investigations into the compound's derivatives as amplifiers of phleomycin against bacterial strains have highlighted their potential as antibacterial agents. Brown and Cowden (1982) detailed the synthesis and activity of pyridinylpyrimidines with strongly basic side chains, showcasing their role in enhancing the effects of phleomycin Brown, D. J., Cowden, W. (1982). Australian Journal of Chemistry.

Future Directions

The study of pyridine derivatives is a very active area of research, and new compounds with interesting properties are being synthesized all the time. This particular compound, with its combination of chloro, carboxamide, and ether groups, could have a variety of interesting applications in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

6-chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2/c1-16(2)7-8-17(9-10-19-3)13(18)11-5-4-6-12(14)15-11/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTPQONQXFWCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CCOC)C(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.